molecular formula C16H17NO B014779 1-Benzhydrylazetidin-3-ol CAS No. 18621-17-5

1-Benzhydrylazetidin-3-ol

Cat. No. B014779
CAS RN: 18621-17-5
M. Wt: 239.31 g/mol
InChI Key: MMAJXKGUZYDTHV-UHFFFAOYSA-N
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Patent
US06022971

Procedure details

A solution of benzhydrylamine (200 ml, 1.16 mol) and epichlorohydrin (186 ml, 1 mol equiv) in methanol (600 ml) was stirred at room temperature for 5 days and then heated to 40° C. for 2 days. The solvent was then removed in vacuo, the residue dissolved in isopropyl alcohol (500 ml) and the solution heated under reflux for 6 hours. The solution was cooled to room temperature and the precipitate filtered off. The solid was partitioned between dichloromethane (400 ml) and saturated NaHCO3 solution (500 ml). The aqueous phase was extracted with dichloromethane (2×400 ml) and the combined organic phases dried over anhydrous MgSO4. The solvent was then removed in vacuo to give the title compound (86 g) as a crystalline solid.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
186 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:14])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:15]([CH:17]1[O:19][CH2:18]1)Cl>CO>[C:2]1([CH:1]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:14]2[CH2:18][CH:17]([OH:19])[CH2:15]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N
Name
Quantity
186 mL
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
600 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in isopropyl alcohol (500 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the solution heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate filtered off
CUSTOM
Type
CUSTOM
Details
The solid was partitioned between dichloromethane (400 ml) and saturated NaHCO3 solution (500 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (2×400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(N1CC(C1)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 86 g
YIELD: CALCULATEDPERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.